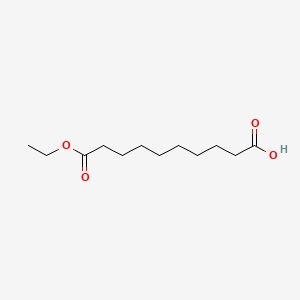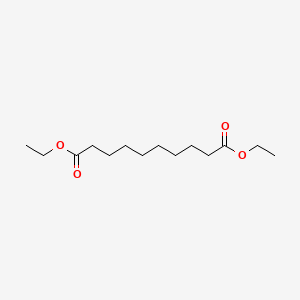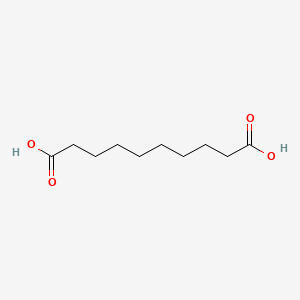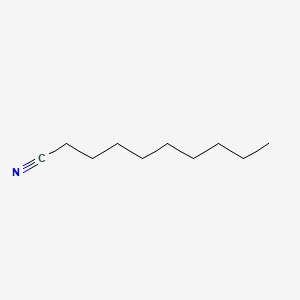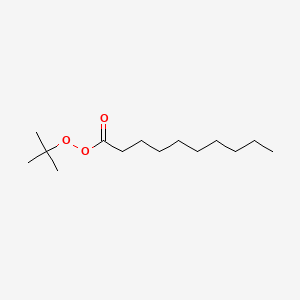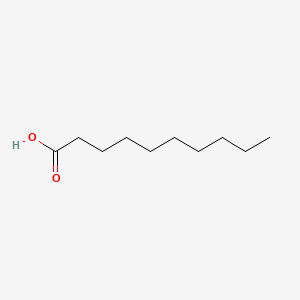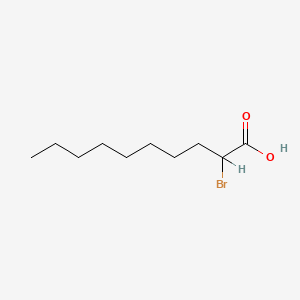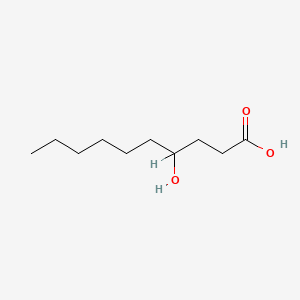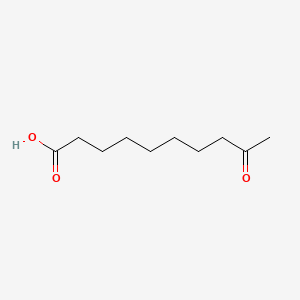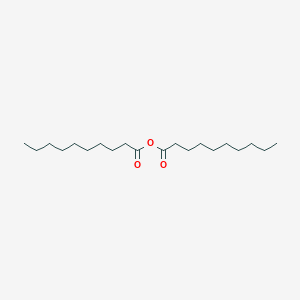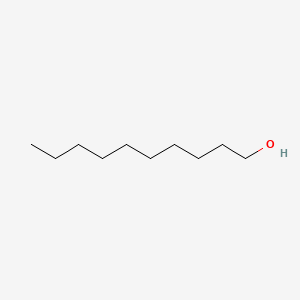
Declopramide
Overview
Description
Declopramide is a member of the N-substituted benzamide class of DNA repair inhibitors. It has been investigated for its potential use in treating colorectal cancer and inflammatory bowel disease . This compound is known for its ability to inhibit nuclear factor kappaB (NFkB) and activate the caspase cascade via the mitochondrial pathway, leading to cell death (apoptosis) .
Mechanism of Action
Target of Action
Declopramide, a member of the N-substituted benzamide class of DNA repair inhibitors, primarily targets DNA and DNA topoisomerases 2-alpha and 2-beta . These targets play a crucial role in DNA replication and cell division, making them important targets for cancer treatment .
Mode of Action
this compound interacts with its targets through two possible mechanisms. One involves the nuclear localizing factor kappaB (NFkB), and the other involves the activation of the caspase cascade via the mitochondrial pathway . Both of these interactions lead to cell death, also known as apoptosis . This compound may also increase the susceptibility of cancer cells to traditional radiation and/or chemotherapy treatment .
Biochemical Pathways
The biochemical pathways affected by this compound involve the NFkB pathway and the caspase cascade via the mitochondrial pathway . These pathways lead to apoptosis, or programmed cell death, which is a crucial process in controlling cell proliferation and survival .
Pharmacokinetics
These properties significantly impact the bioavailability of the drug, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis, or cell death . This is achieved through the activation of the caspase cascade via the mitochondrial pathway and the involvement of NFkB .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and exposure to other chemicals can affect the metabolism and effectiveness of the drug . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .
Biochemical Analysis
Biochemical Properties
Declopramide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets NFkB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NFkB, this compound disrupts the transcription of genes involved in inflammation and cell proliferation. Additionally, this compound interacts with DNA topoisomerase 2-alpha and 2-beta, enzymes that help manage DNA supercoiling and are essential for DNA replication and transcription . These interactions lead to the inhibition of DNA repair and the induction of apoptosis in cancer cells.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the caspase cascade via the mitochondrial pathway . This process involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3, leading to cell death . This compound also causes a G2/M cell cycle block, preventing cells from progressing through the cell cycle and proliferating . Furthermore, it influences cell signaling pathways by inhibiting NFkB, which reduces the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through two primary mechanisms. First, it inhibits NFkB, preventing the transcription of genes involved in inflammation and cell proliferation . Second, it activates the caspase cascade via the mitochondrial pathway, leading to apoptosis . This activation involves the release of cytochrome c from the mitochondria, which then binds to apoptotic protease activating factor-1 (Apaf-1) and forms the apoptosome. The apoptosome activates caspase-9, which in turn activates caspase-3, leading to the degradation of cellular components and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of optimizing the dosage of this compound for safe and effective use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation and elimination from the body . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its efficacy and safety
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After entering the systemic circulation, it is distributed to different tissues based on factors such as blood perfusion, tissue binding, and membrane permeability . This compound’s distribution is generally uneven, with higher concentrations in richly vascularized areas . The transport of this compound within cells may involve specific transporters or binding proteins, which can influence its localization and accumulation . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic effects and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to the nucleus, where it inhibits NFkB and disrupts DNA repair processes . Additionally, it localizes to the mitochondria, where it activates the caspase cascade and induces apoptosis . The targeting of this compound to specific subcellular compartments may involve post-translational modifications or targeting signals that direct it to these locations . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
One common method includes the reaction of 3-chloropropionyl chloride with aniline to form 3-chloropropionanilide, which is then cyclized to form declopramide . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Declopramide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Declopramide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of N-substituted benzamides.
Biology: this compound is used to investigate the mechanisms of apoptosis and DNA repair inhibition.
Medicine: It has been explored for its potential in treating colorectal cancer and inflammatory bowel disease.
Comparison with Similar Compounds
Declopramide is compared with other N-substituted benzamides such as metoclopramide and procainamide. While metoclopramide is primarily used as an antiemetic and procainamide as an antiarrhythmic, this compound is unique in its dual mechanism of inhibiting NFkB and activating the caspase cascade . Similar compounds include:
This compound’s ability to induce apoptosis and inhibit NFkB makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)8-7-16-13(18)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYAKZXEBSVURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862460 | |
| Record name | 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Declopramide is a member of the N-substituted benzamide class of DNA repair inhibitors. There are two possible mechanisms of action of declopramide, with one involving (nuclear localizing factor kappaB) NFkB and the other involving the activation of the caspase cascade via the mitochondrial pathway, both of which lead to cell death (apoptosis). Declopramide may also increase the susceptibility of cancer cells to traditional radiation and/or chemotherapy treatment. It is proposed that G2/M cell cycle block is induced by pathways other than the protein 53 (p53) pathway. | |
| Record name | Declopramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
891-60-1 | |
| Record name | Declopramide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Declopramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECLOPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/916GJF577D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


